molecular formula C14H20O B13411806 trans-2-(4-n-Propylphenyl)cyclopentanol

trans-2-(4-n-Propylphenyl)cyclopentanol

Cat. No.: B13411806
M. Wt: 204.31 g/mol
InChI Key: HRZSRRCZFGFOAG-UHFFFAOYSA-N
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Description

trans-2-(4-n-Propylphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-n-propylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Propylphenyl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable aryl halide under conditions that promote the formation of the desired trans isomer. For example, the reaction of cyclopentene with 4-n-propylphenyl bromide in the presence of a palladium catalyst and a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-n-Propylphenyl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-2-(4-n-Propylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .

Biology: In biological research, this compound can be used as a model system to study the interactions of cyclopentanol derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of trans-2-(4-n-Propylphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Uniqueness: trans-2-(4-n-Propylphenyl)cyclopentanol is unique due to the presence of the n-propyl group, which can influence its physical and chemical properties. This substitution can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(4-propylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C14H20O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13-15H,2-6H2,1H3

InChI Key

HRZSRRCZFGFOAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCC2O

Origin of Product

United States

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